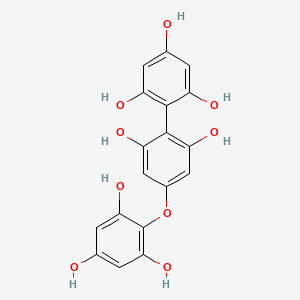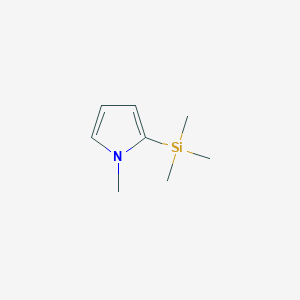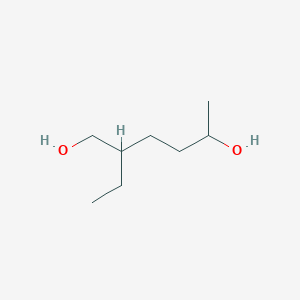
Fucophlorethol A
Übersicht
Beschreibung
Fucophlorethol A is a phlorotannin found in the brown alga Fucus vesiculosus . It is a class of chemicals found in certain brown algae. Structurally, fucophlorethols are phlorotannins with ether and phenyl bonds between phloroglucinol monomers .
Molecular Structure Analysis
Fucophlorethol A has a molecular formula of C18H14O9, an average mass of 374.298 Da, and a monoisotopic mass of 374.063782 Da . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals .
Physical And Chemical Properties Analysis
Fucophlorethol A has a density of 1.8±0.1 g/cm3, a boiling point of 713.8±60.0 °C at 760 mmHg, and a flash point of 385.5±32.9 °C . It has 9 H bond acceptors, 8 H bond donors, and 3 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Fucophlorethol A, a type of phlorotannin found in brown seaweeds, has been studied for its antioxidant properties . The antioxidant activity of phlorotannins, including Fucophlorethol A, is strongly related to their degree of polymerization .
Lipoxygenase Inhibition
Fucophlorethol A has been identified as a novel lipoxygenase (LOX) inhibitor. LOX is an enzyme that plays a key role in the metabolism of polyunsaturated fatty acids to form leukotrienes, which are lipid mediators involved in several inflammatory and allergic conditions.
Skin Aging Prevention
Phlorotannin extracts, including Fucophlorethol A, have shown potent capabilities for preventing and slowing down the skin aging process . This is mainly associated with their ability to prevent free radical damage and reduce the concentration of hyaluronic acid, a characteristic of skin aging.
Hyaluronidase Inhibitory Capacity
Fucophlorethol A has been found to have a strong inhibitory capacity against hyaluronidase (HAase), an enzyme that degrades hyaluronic acid . By inhibiting HAase, Fucophlorethol A can help maintain the levels of hyaluronic acid in the skin, thereby contributing to skin health and anti-aging effects.
Nutritional Value
Brown seaweeds, which are a source of Fucophlorethol A, have long been a part of human culture with applications as food, feed, and remedies in folk medicine . Apart from their high nutritional value, these seaweeds are also a well-known reservoir of multiple bioactive compounds, including Fucophlorethol A .
Industrial Interest
Due to their numerous potential health benefits, phlorotannins like Fucophlorethol A have gathered much attention in recent years . They are considered compounds of great industrial interest, especially in the fields of nutrition and cosmetics .
Wirkmechanismus
Target of Action
Fucophlorethol A is a phlorotannin found in the brown alga Fucus vesiculosus . It has been reported to exhibit antioxidant activity and inhibit selected cytochrome P450 enzymes . The primary targets of Fucophlorethol A are these enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics .
Mode of Action
Fucophlorethol A interacts with its targets, the cytochrome P450 enzymes, by inhibiting their activity This interaction results in the modulation of the metabolic processes mediated by these enzymes
Result of Action
The molecular and cellular effects of Fucophlorethol A’s action are primarily related to its antioxidant activity and its ability to inhibit cytochrome P450 enzymes . The antioxidant activity can protect cells from oxidative damage, while the inhibition of cytochrome P450 enzymes can modulate the metabolism of various substances, potentially affecting cellular functions and responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fucophlorethol A. For instance, factors such as temperature, pH, and the presence of other substances can affect the stability and activity of this compound. Additionally, the physiological environment within the body, including factors such as gut microbiota composition and individual metabolic differences, can also influence the absorption, distribution, metabolism, and excretion of Fucophlorethol A, thereby affecting its bioavailability and efficacy .
Eigenschaften
IUPAC Name |
2-[2,6-dihydroxy-4-(2,4,6-trihydroxyphenoxy)phenyl]benzene-1,3,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O9/c19-7-1-10(21)16(11(22)2-7)17-12(23)5-9(6-13(17)24)27-18-14(25)3-8(20)4-15(18)26/h1-6,19-26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRUQARQPSVVEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C2=C(C=C(C=C2O)OC3=C(C=C(C=C3O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554403 | |
| Record name | Fucophlorethol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58878-18-5 | |
| Record name | 4′-(2,4,6-Trihydroxyphenoxy)[1,1′-biphenyl]-2,2′,4,6,6′-pentol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58878-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fucophlorethol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FUCOPHLORETHOL A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUY87H6SGD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3054128.png)








